1,1'-Bipyrazole 1,1'-Bipyrazole
Brand Name: Vulcanchem
CAS No.: 90499-57-3
VCID: VC8007938
InChI: InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H
SMILES: C1=CN(N=C1)N2C=CC=N2
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1,1'-Bipyrazole

CAS No.: 90499-57-3

Cat. No.: VC8007938

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Bipyrazole - 90499-57-3

Specification

CAS No. 90499-57-3
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1-pyrazol-1-ylpyrazole
Standard InChI InChI=1S/C6H6N4/c1-3-7-9(5-1)10-6-2-4-8-10/h1-6H
Standard InChI Key OMPPXKMDOHDBGJ-UHFFFAOYSA-N
SMILES C1=CN(N=C1)N2C=CC=N2
Canonical SMILES C1=CN(N=C1)N2C=CC=N2

Introduction

Structural and Electronic Properties of 1,1'-Bipyrazole

Molecular Architecture

1,1'-Bipyrazole (C6_6H6_6N4_4) consists of two pyrazole rings connected via a single bond between their nitrogen atoms at the 1-positions. This linkage imposes a non-coplanar arrangement, with dihedral angles ranging from 0° to 85° depending on substituents and crystal packing forces . X-ray crystallography of 3,3'-dimethoxycarbonyl-1,1'-bipyrazole reveals a dihedral angle of 77.05° between rings, stabilized by intramolecular hydrogen bonding . The planar pyrazole units enable π-π stacking in solid-state configurations, while nitrogen lone pairs facilitate metal coordination.

Electronic Configuration

The conjugated π-system across the bipyrazole framework results in a HOMO-LUMO gap of 4.2 eV, as calculated via density functional theory (DFT). Substituents at the 3- and 5-positions significantly modulate electronic properties:

  • Electron-withdrawing groups (NO2_2, CF3_3) reduce electron density at N atoms, lowering basicity (pKa_a ~2.5) .

  • Electron-donating groups (CH3_3, OCH3_3) increase basicity (pKa_a ~4.8) and enhance metal-ligand bond strength .

Synthetic Methodologies

Radical Dimerization

Photolytic or peroxide-mediated radical coupling provides direct access to 1,1'-bipyrazoles:
Reaction:
Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate (1) → 1,1'-Bipyrazole (2)

  • Conditions: tert-Butyl peroxide, 40°C, 40% yield .

  • Mechanism: Homolytic cleavage of N–H bonds generates pyrazolyl radicals, which dimerize regioselectively at the 1-position.

Oxidative Coupling

Lead tetraacetate-mediated oxidation of 3-methoxycarbonyl-2-pyrazoline (3) yields 1,1'-bipyrazole (6) via a pyrazoline intermediate (4) :
Reaction Scheme:
3-Methoxycarbonyl-2-pyrazoline (3)
→ (Pb(OAc)4_4, benzene, 60°C)
Pyrazoline intermediate (4)
→ (N-bromosuccinimide, CCl4_4)
3,3'-Dimethoxycarbonyl-1,1'-bipyrazole (7), 55% yield .

Table 1: Comparative Synthesis Routes

MethodStarting MaterialCatalyst/ReagentYield (%)Reference
Radical DimerizationPyrazole derivativetert-BuOOH40
Oxidative Coupling2-PyrazolinePb(OAc)4_417
Bromination-Alkylation1,3-Diphenylpropane-1,3-dioneNBS, NMP68

Coordination Chemistry and Materials Science

Silver(I) Coordination Polymers

1,1'-Bipyrazole derivatives form luminescent Ag(I) complexes with anion-dependent architectures :

  • [Ag(CF3_3CO2_2)(Me4_4bpzH2_2)]: Trigonal pyramidal geometry, Ag–N bond length 2.18 Å, photoluminescence at 400 nm (quantum yield Φ = 0.32) .

  • [Ag(CF3_3SO3_3)(Me4_4bpzH2_2)]: Double-chain structure, Ag···Ag distance 9.92 Å, ligand-centered fluorescence at 330 nm .

Figure 1: Solid-state emission spectra of Ag(I)-bipyrazole complexes show anion-dependent shifts, enabling sensor applications .

Catalytic Applications

Bippyphos (57), a 1,1'-bipyrazole-phosphine hybrid ligand, enhances catalytic activity in cross-coupling reactions:

  • Suzuki-Miyaura coupling: 98% yield with 0.5 mol% Pd/Bippyphos .

  • Hydroformylation: Turnover frequency (TOF) = 1,200 h1^{-1} for propene .

Pharmacological Activity

Anticancer Properties

1,1'-Bipyrazole derivatives exhibit IC50_{50} values in the micromolar range against cancer cell lines:

  • Compound 2: IC50_{50} = 3.2 μM (MCF-7 breast cancer) .

  • Compound 7: IC50_{50} = 5.8 μM (A549 lung cancer), apoptosis induction via caspase-3 activation .

Table 2: Cytotoxicity of Selected Derivatives

CompoundCell Line (IC50_{50}, μM)MechanismReference
2MCF-7 (3.2)Topoisomerase II inhibition
7A549 (5.8)Caspase-3 activation
12HeLa (8.4)ROS generation

Anti-Inflammatory Effects

Methylated derivatives (e.g., 12) suppress COX-2 expression by 75% at 10 μM, outperforming indomethacin (COX-2 inhibition = 68%) .

Industrial Applications

Agrochemicals

  • Insecticides: 1,1'-Bipyrazole-thioether derivatives show LC50_{50} = 0.02 μg/mL against Aedes aegypti larvae .

  • Herbicides: 3-Nitro-1,1'-bipyrazole inhibits Amaranthus retroflexus germination (ED50_{50} = 50 g/ha) .

High-Performance Polymers

Poly(1,1'-bipyrazole-ether-ketone)s exhibit:

  • Glass transition temperature (Tg_g) = 285°C.

  • Tensile strength = 120 MPa at 200°C .

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